Dodeca-4,8-diene-1,12-diamine
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Overview
Description
Dodeca-4,8-diene-1,12-diamine is an organic compound with the molecular formula C12H24N2 It is characterized by the presence of two amino groups at the terminal positions of a dodeca-4,8-diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-4,8-diene-1,12-diamine can be synthesized through several methods. One common approach involves the reaction of 1,12-dibromododeca-4,8-diene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is essential to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Dodeca-4,8-diene-1,12-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene structure into a saturated alkane chain.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic conditions.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are common for reducing the diene structure.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Dodeca-4,8-diene-1,12-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which dodeca-4,8-diene-1,12-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing various cellular processes. The presence of amino groups allows it to form hydrogen bonds and other interactions with target molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diene-1,6-diamine: A shorter chain analogue with similar reactivity but different physical properties.
Octa-3,7-diene-1,8-diamine: Another related compound with a slightly longer chain and similar chemical behavior.
Uniqueness
Dodeca-4,8-diene-1,12-diamine is unique due to its specific chain length and the positioning of the double bonds and amino groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
55348-88-4 |
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Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(4E,8E)-dodeca-4,8-diene-1,12-diamine |
InChI |
InChI=1S/C12H24N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6H,1-2,7-14H2/b5-3+,6-4+ |
InChI Key |
OUGLNWBGUSNCLT-GGWOSOGESA-N |
Isomeric SMILES |
C(CN)C/C=C/CC/C=C/CCCN |
Canonical SMILES |
C(CC=CCCC=CCCCN)CN |
Origin of Product |
United States |
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